Palmitic Acid

Description

A common saturated fatty acid found in fats and waxes including olive oil, palm oil, and body lipids.

Palmitic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Calodendrum capense, Camellia sinensis, and other organisms with data available.

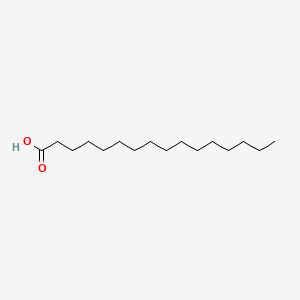

This compound is a saturated long-chain fatty acid with a 16-carbon backbone. This compound is found naturally in palm oil and palm kernel oil, as well as in butter, cheese, milk and meat.

This compound, or hexadecanoic acid is one of the most common saturated fatty acids found in animals and plants, a saturated fatty acid found in fats and waxes including olive oil, palm oil, and body lipids. It occurs in the form of esters (glycerides) in oils and fats of vegetable and animal origin and is usually obtained from palm oil, which is widely distributed in plants. This compound is used in determination of water hardness and is an active ingredient of *Levovist*TM, used in echo enhancement in sonographic Doppler B-mode imaging and as an ultrasound contrast medium.

Properties

IUPAC Name |

hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021602 | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; [ICSC] Off-white solid; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS., hard, white or faintly yellowish crystalline solid | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351.5 °C, 351-352 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.04 mg/L at 25 °C, Insoluble in water, Soluble in hot alcohol and ether, Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether, Soluble in aromatic, chlorinated and oxygenated solvents, 4e-05 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density: 0.8527 g/cu cm at 62 °C, Relative density (water = 1): 0.85 | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 154 °C: 133 | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Heavy metals (as Pb): Not more than 10 mg/kg /from table/ | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline scales, White crystalline needles, Needles from alcohol, Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powder | |

CAS No. |

57-10-3 | |

| Record name | Palmitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitic acid [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | palmitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V16EO95H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

62.49 °C, 61.8 °C, 63 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Palmitic Acid Signaling in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of the saturated fatty acid palmitic acid (PA) are strongly associated with the pathogenesis of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This compound acts as a critical signaling molecule, initiating a complex network of intracellular pathways that lead to cellular dysfunction, a state often referred to as lipotoxicity. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, including Toll-like receptor 4 (TLR4) mediated inflammation, endoplasmic reticulum (ER) stress, ceramide-induced apoptosis, and the disruption of insulin (B600854) signaling. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these pathways, and uses visualizations to illustrate the intricate molecular interactions. The objective is to equip researchers and drug development professionals with a comprehensive understanding of this compound's role in metabolic diseases to facilitate the identification of novel therapeutic targets.

Introduction

This compound (C16:0) is the most abundant saturated fatty acid in the human diet and circulation[1]. Under conditions of metabolic surplus, such as in obesity, plasma concentrations of free fatty acids, particularly this compound, are significantly elevated[2][3]. This excess PA is taken up by metabolic tissues (liver, skeletal muscle, adipose tissue, pancreas), where it overwhelms the cell's capacity for esterification into neutral triglycerides, leading to the accumulation of toxic lipid intermediates. These intermediates, along with PA itself, activate deleterious signaling cascades that contribute to chronic inflammation, insulin resistance, and programmed cell death (apoptosis)—hallmarks of metabolic disease[1][4][5]. Understanding the precise molecular mechanisms by which this compound exerts these effects is paramount for the development of effective therapeutic strategies.

Core Signaling Pathways Activated by this compound

This compound-induced lipotoxicity is not mediated by a single, linear pathway but rather by a network of interconnected signaling modules. The principal pathways are detailed below.

TLR4-Mediated Inflammatory Signaling

This compound is recognized as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system[2][6]. This interaction, occurring on the surface of cells like macrophages and adipocytes, initiates a pro-inflammatory cascade.

Upon binding, TLR4 recruits adaptor proteins such as MyD88, leading to the activation of IκB kinase (IKK). IKK subsequently phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the transcription factor Nuclear Factor-κB (NF-κB) to translocate to the nucleus, where it drives the expression of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[2][7][8][9]. These cytokines can then act in an autocrine or paracrine manner to exacerbate inflammation and induce insulin resistance in surrounding tissues[7][10].

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The ER is a critical organelle for protein and lipid synthesis. An influx of this compound can disrupt ER homeostasis by altering membrane composition and overloading its protein-folding capacity, leading to ER stress[2][11]. To cope with this, the cell activates the Unfolded Protein Response (UPR), a set of three signaling branches initiated by the sensors IRE1α, PERK, and ATF6[12][13].

-

IRE1α Pathway: Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1). The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, chronic IRE1α activation can also recruit TRAF2, leading to the activation of the stress kinase JNK[7].

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which globally attenuates protein translation to reduce the load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4)[13][14]. ATF4, in turn, induces the expression of C/EBP homologous protein (CHOP), a key transcription factor that promotes apoptosis under prolonged ER stress[11][14].

-

ATF6 Pathway: ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcriptionally active fragment that upregulates ER chaperones like BiP/GRP78[12].

While initially a pro-survival response, chronic UPR activation under persistent this compound exposure shifts the balance towards apoptosis and inflammation[11][15].

Disruption of Insulin Signaling

This compound is a potent inducer of insulin resistance. It disrupts the canonical insulin signaling pathway at several key nodes, primarily through the activation of serine/threonine kinases that inhibit the necessary tyrosine phosphorylation events.

Normally, insulin binding to its receptor (IR) triggers autophosphorylation on tyrosine residues, which then recruits and phosphorylates Insulin Receptor Substrate 1 (IRS-1). Tyrosine-phosphorylated IRS-1 acts as a docking site for PI3K, which generates PIP3, leading to the activation of Akt. Akt mediates most of insulin's metabolic effects, including the translocation of GLUT4 transporters to the cell membrane for glucose uptake.

This compound interferes with this process in multiple ways:

-

PKC Activation: PA metabolites like diacylglycerol (DAG) activate Protein Kinase C (PKC) isoforms (e.g., PKC-θ)[16]. Activated PKC can directly phosphorylate the IR and IRS-1 on serine residues, which inhibits their tyrosine phosphorylation and downstream signaling[4][17].

-

JNK/p38 MAPK Activation: ER stress and inflammatory signals activate the stress kinases JNK and p38 MAPK[18][19]. These kinases can phosphorylate IRS-1 on inhibitory serine sites (e.g., Ser307), preventing its interaction with the insulin receptor and PI3K[1][6][17][20][21]. This effectively blocks the signal transmission to Akt and GLUT4 translocation[17][20].

De Novo Ceramide Synthesis and Apoptosis

This compound serves as a primary substrate for the de novo synthesis of ceramides, a class of sphingolipids implicated in lipoapoptosis[7][8]. The synthesis pathway begins with the condensation of palmitoyl-CoA and serine by serine palmitoyltransferase (SPT). Through a series of enzymatic steps, this leads to the formation of various ceramide species.

Elevated intracellular ceramide levels contribute to cellular dysfunction and death through several mechanisms:

-

Mitochondrial Dysfunction: Ceramides can form channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic factors like cytochrome c[4][7].

-

Inhibition of Akt: Ceramides can activate protein phosphatases (e.g., PP2A) that dephosphorylate and inactivate the pro-survival kinase Akt[8].

-

ER Stress Amplification: Ceramide accumulation can further exacerbate ER stress, creating a positive feedback loop of cellular damage[7].

The culmination of these events is the activation of the caspase cascade (e.g., caspase-3), leading to programmed cell death[4][5].

Quantitative Data Summary

The following tables summarize quantitative findings from various in vitro studies on the effects of this compound. Experimental conditions (cell type, PA concentration, duration) are critical for interpreting these results.

Table 1: Effect of this compound on Inflammatory and ER Stress Markers

| Parameter | Cell Type | PA Concentration | Duration | Fold Change / Effect | Reference |

| TNF-α mRNA | Macrophages | 200-600 µM | 6-24h | Significant Increase | [7][9] |

| IL-6 mRNA | Macrophages | 200-600 µM | 6-24h | Significant Increase | [7][9] |

| IL-6 Secretion | C2C12 Myotubes | 500-600 µM | ~24h | >2.5-fold Increase | |

| CHOP Expression | Mature Adipocytes | 0.5 - 1.0 mM | 12h | Significant Increase | [11] |

| BiP/GRP78 Expression | Mature Adipocytes | 0.5 - 1.0 mM | 12h | Significant Increase | [11] |

| p-eIF2α | Mature Adipocytes | 0.5 - 1.0 mM | 12h | Significant Increase | [11] |

Table 2: Effect of this compound on Insulin Signaling and Cellular Outcomes

| Parameter | Cell Type | PA Concentration | Duration | % Change / Effect | Reference |

| p-IR (Tyrosine) | Rat Skeletal Muscle | 0.09 g/kg (in vivo) | - | ~64% Decrease | [17] |

| p-IRS-1 (Tyrosine) | Rat Skeletal Muscle | 0.09 g/kg (in vivo) | - | ~75% Decrease | [17] |

| p-IRS-1 (Ser307) | HepG2 Cells | 0.25 mM | 24h | Significant Increase | [6][17] |

| p-Akt (Ser473) | INS-1 β-cells | 0.4 - 0.6 mM | 24h | Significant Decrease | [20] |

| Glucose Uptake | C2C12 Myotubes | 750 µM | 16h | Significant Decrease | [12] |

| Glucose Uptake | Macrophages | 200-600 µM | - | Significant Decrease | [22] |

| Apoptotic Cells (TUNEL) | HUVECs | 0.8 mM | - | Significant Increase | [5] |

| Cell Viability (MTT) | INS-1 β-cells | 0.4 mM (LD50) | 24-48h | ~50% Decrease | [23] |

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to investigate this compound-induced lipotoxicity.

Preparation of this compound-BSA Conjugate and Cell Treatment

Free this compound has low solubility in aqueous culture media and can be cytotoxic. It must be complexed to fatty acid-free Bovine Serum Albumin (BSA) to ensure delivery and physiological relevance.

Protocol:

-

Prepare a 100 mM this compound Stock: Dissolve sodium palmitate in 0.1 M NaOH at 70°C with vortexing until fully dissolved.

-

Prepare a 10% BSA Solution: Dissolve fatty acid-free BSA in sterile cell culture medium (e.g., DMEM) or PBS at 37°C. Filter-sterilize the solution.

-

Complexation: While stirring the 10% BSA solution at 37°C, slowly add the 100 mM PA stock solution dropwise to achieve the desired final molar ratio (typically 2:1 to 6:1 PA:BSA) and a final working stock concentration (e.g., 5 mM PA in 10% BSA).

-

Incubation: Continue to stir the solution at 37°C for at least 1 hour to allow for complete conjugation.

-

Cell Treatment: Dilute the PA-BSA stock solution directly into the cell culture medium to achieve the desired final treatment concentration (e.g., 0.25 mM, 0.5 mM). A BSA-only vehicle control (the same concentration of BSA as in the PA-treated wells) must be used in all experiments.

-

Incubate cells for the desired duration (e.g., 12, 24, or 48 hours) before downstream analysis.

Western Blotting for Phosphorylated Signaling Proteins (e.g., p-JNK)

This protocol allows for the quantification of the activation state of key kinases.

Protocol:

-

Cell Lysis: After PA treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate proteins on a polyacrylamide gel (e.g., 10% gel) by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-JNK [Thr183/Tyr185]) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-JNK) and a loading control (e.g., GAPDH or β-actin).

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state.

Analysis of ER Stress by XBP1 mRNA Splicing

This RT-PCR-based assay is a reliable method to measure the activation of the IRE1α branch of the UPR[13][19][24].

Protocol:

-

RNA Extraction: Following PA treatment, extract total RNA from cells using a commercial kit (e.g., TRIzol or column-based kits).

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

-

Human Forward Primer Example:5'-CCTTGTAGTTGAGAACCAGG-3'

-

Human Reverse Primer Example:5'-GGGGCTTGGTATATATGTGG-3'

-

-

Gel Electrophoresis: Resolve the PCR products on a 2.5-3% high-resolution agarose (B213101) gel. Three bands may be visible:

-

The highest molecular weight band is a heterodimer of spliced and unspliced strands.

-

The middle band corresponds to the unspliced XBP1 transcript.

-

The lowest molecular weight band corresponds to the spliced XBP1 transcript (26 bp smaller).

-

-

Quantification: The ratio of spliced to unspliced XBP1 can be quantified using gel densitometry. Alternatively, quantitative real-time PCR (qPCR) with primers specific to the spliced junction can be used for more precise quantification[19].

Conclusion and Future Directions

This compound is a central driver of cellular stress and dysfunction in the context of metabolic overnutrition. It activates a deleterious quartet of signaling pathways—inflammation, ER stress, ceramide synthesis, and insulin signaling inhibition—that collectively promote the pathophysiology of metabolic diseases. The intricate crosstalk between these pathways offers multiple points for therapeutic intervention.

Future research should focus on dissecting the specific roles of downstream effectors and identifying nodes of convergence between these pathways. For drug development professionals, targeting enzymes involved in the synthesis of lipotoxic intermediates (e.g., ceramides) or developing specific inhibitors for key stress kinases like JNK presents a promising avenue for mitigating the adverse effects of this compound and treating metabolic diseases. The experimental protocols and quantitative data provided herein serve as a foundational resource for advancing these research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nifuroxazide ameliorates lipid and glucose metabolism in palmitate-induced HepG2 cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06527J [pubs.rsc.org]

- 7. The effect of this compound on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of this compound on inflammatory response in macrophages: an overview of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound-induced lipotoxicity promotes a novel interplay between Akt-mTOR, IRS-1, and FFAR1 signaling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound up regulates Gal-3 and induces insulin resistance in macrophages by mediating the balance between KLF4 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chronic Exposure to this compound Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. On detection of ER stress | Ron Lab [ron.cimr.cam.ac.uk]

The Physiological Roles of Palmitic Acid: A Technical Guide for Researchers

Abstract

Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most abundant saturated fatty acid in the human body, playing a dual role as both a vital physiological component and a potential mediator of cellular dysfunction.[1][2] It is integral to energy storage and metabolism, serves as a fundamental component of cellular membranes, and is a key substrate for protein palmitoylation, a critical post-translational modification. However, elevated concentrations of this compound are associated with the pathogenesis of various metabolic diseases, including insulin (B600854) resistance and non-alcoholic fatty liver disease, primarily through the induction of cellular stress and inflammatory signaling pathways. This technical guide provides an in-depth overview of the core physiological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in their understanding of this multifaceted fatty acid.

Introduction

This compound (16:0) is a ubiquitous saturated fatty acid obtained from dietary sources, such as palm oil, meat, and dairy products, and is also synthesized endogenously through de novo lipogenesis.[3][4] In the human body, it constitutes 20-30% of total fatty acids.[1][4] While essential for numerous biological processes, a surplus of this compound can lead to lipotoxicity, a condition characterized by cellular dysfunction and death in non-adipose tissues.[5][6] This guide delves into the established physiological functions of this compound, with a focus on its roles in energy metabolism, membrane structure, protein modification, and cellular signaling, particularly in the context of insulin resistance and inflammation.

Core Physiological Functions

Energy Metabolism and Storage

This compound is a primary substrate for energy production through mitochondrial β-oxidation.[7] When cellular energy demands are low, it is esterified into triglycerides and stored in adipose tissue, serving as a long-term energy reserve.[8]

Cellular Membrane Structure

As a major component of phospholipids (B1166683) and sphingolipids, this compound is crucial for maintaining the structural integrity and fluidity of cellular membranes.[3][9] Its saturated nature contributes to the formation of ordered membrane microdomains known as lipid rafts, which are critical for cellular signaling.[10]

Protein Palmitoylation

Palmitoylation is the reversible post-translational modification of proteins with this compound, typically at cysteine residues.[11][12] This process enhances protein hydrophobicity, influencing their subcellular localization, stability, and interaction with other proteins.[11][13] Palmitoylation is catalyzed by a family of enzymes called palmitoyl (B13399708) acyltransferases (PATs).[12]

This compound in Cellular Signaling

Excess this compound can act as a signaling molecule, modulating pathways that contribute to metabolic dysregulation and inflammation.

Induction of Insulin Resistance

High levels of this compound are a well-established contributor to the development of insulin resistance. One of the key mechanisms involves the impairment of the insulin signaling cascade. Specifically, this compound has been shown to decrease the tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1), leading to reduced downstream signaling.[9][14] This results in decreased activation of Akt, a central kinase in the insulin pathway, and consequently, impaired glucose uptake and metabolism.[13]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key physiological parameters as reported in the literature.

Table 1: Effect of this compound on Insulin Signaling

| Parameter | Cell/Tissue Type | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| Insulin Receptor Phosphorylation (Tyrosine) | Rat Skeletal Muscle | 0.09 g/kg (in vivo) | N/A | 64% decrease | [9] |

| IRS-1 Phosphorylation (Tyrosine) | Rat Skeletal Muscle | 0.09 g/kg (in vivo) | N/A | 75% decrease | [9] |

| Akt Phosphorylation (S473) | KGN Cells | 100 µM | 12 hours | Significant decrease | [13] |

| Akt Phosphorylation (S473) | Mouse Primary Granulosa Cells | 100 µM | 12 hours | Significant decrease | [13] |

| Glycogen Synthesis | HepG2 Cells | 0.25 mM | 24 hours | Significantly impaired | [15] |

Table 2: Effect of this compound on Inflammatory Cytokine Secretion and Gene Expression

| Cytokine/Gene | Cell Type | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| TNF-α Secretion | Primary Microglia | 100 µM | 24 hours | Significant increase | [6] |

| IL-6 Secretion | Primary Microglia | 100 µM | 24 hours | Significant increase | [6] |

| IL-1β Secretion | Primary Microglia | 100 µM | 24 hours | Significant increase | [6] |

| IL-6 Secretion | HaCaT Keratinocytes | 75-150 µM | 24 hours | Dose-dependent increase | [16] |

| TNF-α Secretion | HaCaT Keratinocytes | 75-150 µM | 24 hours | Dose-dependent increase | [16] |

| IL-1β Secretion | HaCaT Keratinocytes | 75-150 µM | 24 hours | Dose-dependent increase | [16] |

| TLR4 mRNA | THP-1 Macrophages | 100-500 µM | 12 hours | Dose-dependent increase | [17] |

Table 3: Effect of this compound on Endoplasmic Reticulum (ER) Stress Markers

| Gene | Cell Type | This compound Concentration | Duration of Treatment | Observed Effect (mRNA level) | Reference |

| GRP78 | MAC-T Cells | 300 µM | 24 hours | Significant upregulation | [18] |

| ATF4 | MAC-T Cells | 300 µM | 24 hours | Significant upregulation | [18] |

| CHOP | MAC-T Cells | 300 µM | 24 hours | Significant upregulation | [18] |

Table 4: this compound Concentrations in Human Tissues and Plasma

| Tissue/Fluid | Concentration | Notes | Reference |

| Depot Fat | 21-30% (molar) of total fat | [1] | |

| Brain | ~50% of total saturated fatty acids | [1] | |

| Plasma (Healthy Subjects) | ~110–180 µmol/L | Can have a wide range | [19] |

| Plasma (Healthy Young Adults) | 0.3 to 4.1 mmol/L | [7] |

Activation of Toll-Like Receptor 4 (TLR4) Signaling

This compound is a known ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[20] The binding of this compound to the TLR4/MD-2 complex initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB.[12][20] This, in turn, upregulates the expression and secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, contributing to a state of chronic low-grade inflammation.[5][12]

Induction of Endoplasmic Reticulum (ER) Stress

An excess of cellular this compound can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis. Key markers of ER stress that are upregulated by this compound include GRP78, ATF4, and CHOP.[18] Prolonged ER stress can ultimately lead to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of this compound-BSA Conjugate for Cell Culture

Objective: To prepare a soluble and bioavailable form of this compound for treating cultured cells.

Materials:

-

This compound (sodium salt)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile distilled water

-

0.1 M NaOH

-

Water bath or heating block

-

Sterile filters (0.22 µm)

Protocol:

-

Prepare a 100 mM this compound Stock Solution: Dissolve the desired amount of sodium palmitate in sterile distilled water with 0.1 M NaOH by heating to 70°C in a water bath until the solution is clear.[3]

-

Prepare a 10% (w/v) BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Gently mix to avoid frothing and ensure complete dissolution. Sterile filter the BSA solution.[3]

-

Complex this compound with BSA:

-

Final Preparation and Storage:

-

The final concentration of the this compound-BSA stock solution should be calculated.

-

For cell treatment, dilute the this compound-BSA stock solution in serum-free or low-serum medium to the desired final concentration.

-

A control of BSA solution without this compound at the same concentration should be used in experiments.[3]

-

Western Blot Analysis of Phosphorylated Proteins (e.g., p-JNK)

Objective: To quantify the levels of phosphorylated JNK, a marker of cellular stress, in response to this compound treatment.

Materials:

-

Cultured cells treated with this compound-BSA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-JNK, anti-total JNK, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Digital imaging system or X-ray film

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, apply ECL substrate, and capture the chemiluminescent signal.

-

Analysis: Quantify the band intensities and normalize the p-JNK signal to total JNK and the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of genes involved in the TLR4 signaling pathway or ER stress in response to this compound.

Materials:

-

Cultured cells treated with this compound-BSA

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

RT-qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (e.g., for TLR4, TNF-α, IL-6, GRP78, ATF4, CHOP, and a housekeeping gene like GAPDH or β-actin)

-

RT-qPCR instrument

Protocol:

-

RNA Extraction: After treatment, lyse the cells and extract total RNA according to the kit manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

-

RT-qPCR:

-

Prepare the RT-qPCR reaction mix containing the master mix, primers, and cDNA.

-

Perform the RT-qPCR using a standard thermal cycling protocol.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Assessment of Protein Palmitoylation via Acyl-Biotin Exchange (ABE)

Objective: To detect and quantify the palmitoylation of a specific protein.

Materials:

-

Cell lysates

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM)

-

Thiol-reactive biotinylation reagent (e.g., biotin-BMCC)

-

Streptavidin-agarose beads

-

Western blot reagents

Protocol:

-

Blocking of Free Thiols: Treat the cell lysate with NEM to irreversibly block all free cysteine thiol groups.[12]

-

Cleavage of Thioester Bonds: Treat the sample with HAM to specifically cleave the thioester bond of palmitoylated cysteines, exposing a free thiol group. A control sample without HAM should be included.[12]

-

Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotin (B1667282) reagent.[12]

-

Affinity Purification: Purify the biotinylated (i.e., originally palmitoylated) proteins using streptavidin-agarose beads.

-

Detection: Elute the captured proteins and analyze them by western blotting using an antibody against the protein of interest.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. color | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chronic Exposure to this compound Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 8. researchgate.net [researchgate.net]

- 9. High levels of this compound lead to insulin resistance due to changes in the level of phosphorylation of the insulin receptor and insulin receptor substrate-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces insulin resistance and oxidative stress-mediated cell injury through accumulation of lipid rafts in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Saturated this compound induces myocardial inflammatory injuries through direct binding to TLR4 accessory protein MD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High levels of this compound lead to insulin resistance due to changes in the level of phosphorylation of the insulin receptor and insulin receptor substrate-1 | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | this compound: Physiological Role, Metabolism and Nutritional Implications [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of Dietary this compound on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Palmitic Acid: A Central Precursor in Lipid Synthesis

Palmitic acid (16:0), a 16-carbon saturated fatty acid, stands as the primary product of de novo fatty acid synthesis and serves as a crucial precursor for a diverse array of other lipids essential for cellular structure and function.[1] This technical guide provides an in-depth exploration of the metabolic pathways originating from this compound, offering insights for researchers, scientists, and drug development professionals.

Metabolic Fates of this compound

Once synthesized, this compound can undergo several metabolic transformations, primarily elongation, desaturation, and incorporation into complex lipids like sphingolipids. These processes are critical for generating the wide spectrum of fatty acids and lipid molecules required by the body.

1. Elongation:

This compound is the starting point for the synthesis of longer-chain saturated fatty acids. This process, known as elongation, occurs in both the endoplasmic reticulum and mitochondria.[2][3] The microsomal elongation system, considered the primary pathway, utilizes malonyl-CoA as the two-carbon donor and NADPH for reduction, in a series of reactions analogous to fatty acid synthesis.[3] Through this pathway, this compound (16:0) is converted to stearic acid (18:0) and subsequently to even longer-chain fatty acids.[4]

2. Desaturation:

To introduce double bonds into the fatty acid chain, this compound and its elongated derivatives undergo desaturation. This process is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases, located in the endoplasmic reticulum.[5] In mammals, the initial double bond is typically introduced at the Δ9 position. For instance, stearoyl-CoA desaturase-1 (SCD1) converts stearic acid (18:0) to oleic acid (18:1n-9).[6] Similarly, this compound can be desaturated to palmitoleic acid (16:1n-7).[7]

3. Sphingolipid Synthesis:

This compound is a key building block for the de novo synthesis of sphingolipids, a class of lipids involved in crucial cellular processes, including signaling and membrane structure.[8] The synthesis begins in the endoplasmic reticulum with the condensation of palmitoyl-CoA and the amino acid serine, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.[9][10] This initial step produces 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine.[11] Subsequent acylation of dihydrosphingosine by ceramide synthase (CerS) forms dihydroceramide (B1258172).[12] Finally, the introduction of a double bond by dihydroceramide desaturase yields ceramide, the central molecule of the sphingolipid metabolic pathway.[11] From ceramide, a variety of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, can be synthesized.

Quantitative Data on this compound Conversion

The conversion rates and resulting concentrations of lipids derived from this compound can vary depending on cell type, physiological conditions, and dietary factors. The following tables summarize key quantitative data related to these metabolic processes.

| Parameter | Value/Range | Cell/Tissue Type | Reference |

| This compound in Human Depot Fat | 21-30% (molar) | Adipose Tissue | [1] |

| This compound in Human Breast Milk | Highly variable | Mammary Gland | [1] |

| This compound in Meat and Dairy Products | 50-60% of total fats | Muscle, Milk | [1] |

| This compound in Palm Oil | up to 44% of total fats | Palm Fruit | [1] |

| This compound in Cocoa Butter | 26% of total fats | Cocoa Bean | [1] |

| This compound in Olive Oil | 8-20% of total fats | Olive Fruit | [1] |

| Conversion of Exogenous this compound to Unsaturated Fatty Acids (Wild-type N. crassa) | 42% | Neurospora crassa | [13] |

| Conversion of Exogenous this compound to Unsaturated Fatty Acids (cel mutant N. crassa) | 72% | Neurospora crassa | [13] |

Table 1: Representative Proportions of this compound in Various Sources.

| Precursor | Product | Enzyme/System | Key Features |

| Palmitoyl-CoA (16:0) | Stearoyl-CoA (18:0) | Microsomal Elongation System | Utilizes malonyl-CoA and NADPH.[3] |

| Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1n-9) | Stearoyl-CoA Desaturase (SCD) | Introduces a double bond at the Δ9 position.[5] |

| Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1n-7) | Stearoyl-CoA Desaturase (SCD) | Introduces a double bond at the Δ9 position.[7] |

| Palmitoyl-CoA + Serine | Ceramide | De Novo Sphingolipid Synthesis | Rate-limiting step catalyzed by Serine Palmitoyltransferase (SPT).[9] |

Table 2: Key Metabolic Conversions of this compound.

Experimental Protocols

The study of this compound metabolism relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Lipid Extraction from Tissues and Cells (Folch Method)

This protocol is a widely used method for the total extraction of lipids.[14][15]

-

Materials:

-

Tissue or cell sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass tubes with Teflon-lined caps

-

Homogenizer (for tissues)

-

Centrifuge

-

-

Procedure:

-

Homogenize tissue samples in a chloroform/methanol (2:1, v/v) mixture. For cultured cells, they can be directly scraped into the solvent. The final volume of the solvent should be 20 times the volume of the tissue sample.[16]

-

Agitate the mixture for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.[17]

-

Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.[17]

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

The collected lipid extract can then be dried under a stream of nitrogen and resuspended in an appropriate solvent for further analysis.

-

Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of fatty acid methyl esters (FAMEs) by GC-MS.[18]

-

Materials:

-

Lipid extract

-

Methanolic HCl or BF3-methanol

-

Internal standard (e.g., heptadecanoic acid)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

-

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): To the dried lipid extract, add a known amount of internal standard. Add methanolic HCl or BF3-methanol and heat at 60-100°C for a specified time (e.g., 1-2 hours) to convert fatty acids to their more volatile methyl esters.

-

Extraction of FAMEs: After cooling, add water and hexane to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

-

GC-MS Analysis: Inject the hexane extract into the GC-MS system. The FAMEs are separated on a capillary column based on their boiling points and chain lengths. The mass spectrometer is used for identification and quantification of the individual FAMEs based on their mass spectra and retention times.

-

Protocol 3: Tracing this compound Metabolism with Stable Isotopes

This protocol outlines the use of stable isotope-labeled this compound to trace its conversion into other lipids.[17][19]

-

Materials:

-

Stable isotope-labeled this compound (e.g., [U-¹³C₁₆]this compound)

-

Cell culture or animal model

-

Lipid extraction reagents (as in Protocol 1)

-

LC-MS/MS or GC-MS system

-

-

Procedure:

-

Labeling: Introduce the stable isotope-labeled this compound to the biological system. For cell cultures, this is typically done by adding it to the culture medium complexed with fatty acid-free bovine serum albumin (BSA).[17] For in vivo studies, it can be administered via infusion.[19]

-

Sample Collection: At various time points, collect cells or tissues.

-

Lipid Extraction: Perform lipid extraction as described in Protocol 1.

-

Mass Spectrometry Analysis: Analyze the lipid extract by LC-MS/MS or GC-MS. The mass spectrometer will detect the mass shift in the lipid molecules that have incorporated the stable isotope, allowing for the tracing and quantification of the metabolic flux of this compound into its various downstream products.

-

Visualizing Metabolic Pathways and Workflows

Diagram 1: Metabolic Fates of this compound

Caption: Key metabolic pathways originating from this compound.

Diagram 2: Experimental Workflow for Tracing this compound Metabolism

Caption: Workflow for stable isotope tracing of this compound.

Diagram 3: Logical Relationship in De Novo Sphingolipid Synthesis

Caption: De novo synthesis pathway of ceramide from this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Fate of this compound | Lecture Note - Edubirdie [edubirdie.com]

- 4. researchgate.net [researchgate.net]

- 5. agrilife.org [agrilife.org]

- 6. Frontiers | Impact of Dietary this compound on Lipid Metabolism [frontiersin.org]

- 7. This compound: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE TWISTS AND TURNS OF SPHINGOLIPID PATHWAY IN GLUCOSE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. Conversion of palmitate to unsaturated fatty acids differs in a Neurospora crassa mutant with impaired fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 16. jfda-online.com [jfda-online.com]

- 17. benchchem.com [benchchem.com]

- 18. lipidmaps.org [lipidmaps.org]

- 19. joe.bioscientifica.com [joe.bioscientifica.com]

A Technical Guide to the Mechanisms of Palmitic Acid-Induced Lipotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitic acid (PA), the most abundant saturated fatty acid in the human diet and body, is a critical molecule for energy storage and cellular structure.[1] However, elevated concentrations of PA, a condition often associated with metabolic disorders like obesity and type 2 diabetes, lead to cellular dysfunction and death, a phenomenon known as lipotoxicity.[2][3] This technical guide provides an in-depth exploration of the core molecular mechanisms underlying PA-induced lipotoxicity. It details the intricate signaling pathways, presents key quantitative data from seminal studies, and outlines the experimental protocols used to investigate these processes. The primary mechanisms discussed include endoplasmic reticulum (ER) stress, oxidative stress, mitochondrial dysfunction, ceramide synthesis, and inflammation, all of which contribute to cellular damage and the impairment of vital processes such as insulin (B600854) signaling.[2][3]

Endoplasmic Reticulum (ER) Stress

Excess intracellular PA disrupts the protein folding capacity of the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[4][5] This triggers the Unfolded Protein Response (UPR), a complex signaling network initiated by three main sensor proteins: PERK, IRE1, and ATF6.[6] While initially a pro-survival response, chronic activation of the UPR due to persistent PA exposure leads to apoptosis and inflammation.[4][7] PA has been shown to induce key ER stress markers such as BiP (Binding immunoglobulin Protein), CHOP (C/EBP homologous protein), and the phosphorylation of eIF2α and JNK.[7]

Signaling Pathway: this compound-Induced ER Stress

References

- 1. This compound is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protection Strategies Against this compound-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases [mdpi.com]

- 3. Protection Strategies Against this compound-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. This compound-Rich High-Fat Diet Exacerbates Experimental Pulmonary Fibrosis by Modulating Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mesoscale.com [mesoscale.com]

- 7. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Palmitic Acid in Shaping Membrane Architecture and Regulating Fluidity: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted role of palmitic acid (C16:0), the most common saturated fatty acid in eukaryotes, in determining the structural integrity and fluidity of cellular membranes. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key findings on how this compound influences membrane biophysics, protein function, and cellular signaling.

Introduction: The Architectural Significance of a Saturated Fatty Acid

Cellular membranes are dynamic, fluid structures, and their composition is critical to their function. This compound, a 16-carbon saturated fatty acid, is a fundamental building block of membrane lipids, including phospholipids (B1166683) and sphingolipids.[1][2] Its straight, fully saturated acyl chain allows for tight packing within the lipid bilayer, a characteristic that profoundly influences the physical properties of the membrane.[3] This guide will delve into the quantitative effects of this compound on membrane structure, its role in the formation of specialized membrane domains, and its covalent modification of proteins, which is crucial for their localization and activity.

This compound's Impact on Membrane Structure and Fluidity

The incorporation of this compound into membrane phospholipids significantly decreases membrane fluidity.[4][5] This is due to the strong van der Waals forces between the closely packed, straight acyl chains of saturated fatty acids, which restrict their motion and increase the order of the lipid bilayer.[3] In contrast, unsaturated fatty acids, with their kinked chains, introduce disorder and increase fluidity.[4]

Quantitative Effects on Membrane Physical Properties

The influence of this compound on membrane biophysics can be quantified through various parameters. The transition temperature (Tm) of a lipid bilayer, which is the temperature at which it transitions from a gel-like to a fluid-like state, is a key indicator of fluidity. Membranes enriched with saturated fatty acids like this compound exhibit a higher Tm. For instance, a membrane bilayer composed of dipalmitoylphosphatidylcholine (DPPC), which contains two this compound chains, has a transition temperature of 41°C.[6]

| Lipid Composition | Transition Temperature (Tm) | Reference |

| 16:0/16:0-PC (DPPC) | 41°C | [6] |

| 18:0/18:1-PC | 6°C | [6] |

| 16:0/18:1-PC | -2°C | [6] |

| 16:1/16:1-PC | -36°C | [6] |

Table 1: Transition temperatures of various phosphatidylcholine (PC) species, illustrating the effect of acyl chain saturation and length.

The Role of this compound in Lipid Raft Formation

This compound is a key component of lipid rafts, which are dynamic, ordered microdomains within the plasma membrane enriched in cholesterol and sphingolipids.[6][7] The tight packing of this compound-containing lipids contributes to the formation of these less fluid regions that act as platforms for cellular signaling.[6] The ordered environment of lipid rafts facilitates the interaction of specific proteins, thereby regulating various signaling pathways.[8] For example, treatment of murine hepatocytes with this compound leads to an accumulation of lipid rafts, which in turn can induce insulin (B600854) resistance and oxidative stress.[9][10]

Signaling Pathway: TLR4 Recruitment to Lipid Rafts

This compound can act as a ligand for Toll-like receptor 4 (TLR4), inducing its translocation into lipid rafts. This recruitment is a critical step in initiating inflammatory signaling cascades.

Caption: this compound-induced TLR4 signaling cascade within a lipid raft.

S-Palmitoylation: A Reversible Lipid Modification

Beyond its structural role, this compound can be covalently attached to cysteine residues of proteins through a thioester linkage, a post-translational modification known as S-palmitoylation.[11][12] This process is reversible and dynamically regulated by palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs).[12][13]

S-palmitoylation increases the hydrophobicity of a protein, promoting its association with cellular membranes and influencing its subcellular localization, stability, and interaction with other proteins.[7][13][14] This modification is crucial for the function of numerous proteins involved in signal transduction, including G-protein coupled receptors and kinases.[12]

Functional Consequences of S-Palmitoylation

| Consequence | Description | References |

| Membrane Targeting | Increases protein hydrophobicity, facilitating membrane association and targeting to specific microdomains like lipid rafts. | [7][11] |

| Protein Trafficking | Regulates the movement of proteins between different cellular compartments, such as the Golgi apparatus and the plasma membrane. | [12][13] |

| Protein Stability | Can protect proteins from degradation or, conversely, target them for degradation. | [11][13] |

| Protein-Protein Interactions | Modulates the ability of proteins to interact with other proteins, thereby affecting the formation of signaling complexes. | [11][12] |

| Enzymatic Activity | Can directly alter the conformational state of a protein, leading to changes in its activity. | [11] |

Table 2: Key functional consequences of protein S-palmitoylation.

Experimental Protocols for Studying Membrane Fluidity

The investigation of this compound's effects on membrane fluidity relies on a variety of biophysical techniques. Fluorescence-based methods are particularly powerful for both in vitro and in vivo studies.

Laurdan Generalized Polarization (GP) for Measuring Membrane Order

Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the polarity of its environment, which is related to water penetration into the lipid bilayer and thus membrane lipid packing.

Protocol:

-

Cell/Liposome Preparation: Prepare cell suspension or liposomes with the desired lipid composition.

-

Laurdan Labeling: Incubate cells or liposomes with a working solution of Laurdan (e.g., 5-20 µM) in the dark for a specified time (e.g., 30-60 minutes) at a controlled temperature.

-

Washing: Remove excess Laurdan by washing the cells or liposomes with a suitable buffer.

-